molecular formula C21H36N8O7 B1671161 Elastatinal CAS No. 51798-45-9

Elastatinal

Cat. No.: B1671161
CAS No.: 51798-45-9
M. Wt: 512.6 g/mol
InChI Key: IJWCGVPEDDQUDE-YGJAXBLXSA-N
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Description

Elastatinal (CAS No. 51798-45-9) is a peptide aldehyde protease inhibitor of microbial origin, primarily produced by Actinomycetes. It is a competitive inhibitor of elastase, a serine protease that degrades elastin, a key structural protein in connective tissues . This compound’s chemical structure includes a unique aldehyde functional group, which enables covalent binding to the active site of elastases, rendering them inactive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elastatinal is synthesized through a series of chemical reactions involving the coupling of specific amino acids and protective group strategies. The synthesis typically involves the following steps:

    Formation of the Tetrapeptide Backbone: The tetrapeptide backbone is formed by sequentially coupling amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of the Aldehyde Group: The aldehyde group, essential for the inhibitory activity, is introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

    Final Deprotection and Purification: The final deprotection of protective groups is carried out using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves microbial fermentation using species of Actinomycetes . The fermentation process is optimized to yield high concentrations of this compound, which is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Elastatinal primarily undergoes inhibition reactions with elastase enzymes. It forms a covalent bond with the active site serine residue of elastase, leading to irreversible inhibition.

Common Reagents and Conditions:

    Inhibition Reaction: this compound reacts with elastase in aqueous buffer solutions at physiological pH (around 7.4). The reaction is typically carried out at room temperature.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly involving its aldehyde group. Common reagents include oxidizing agents like PCC and reducing agents like sodium borohydride.

Major Products Formed: The primary product of the inhibition reaction is the this compound-elastase complex, where this compound is covalently bound to the enzyme, rendering it inactive .

Scientific Research Applications

1.1. Protease Inhibition in Cancer Therapy

Elastatinal has been studied for its cytotoxic effects on cancer cells. Research indicates that it can inhibit proteases involved in tumor progression. A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

1.2. Pain Management

This compound has shown promise in alleviating chronic pain states. In mouse models of neuropathic pain, this compound effectively inhibited leukocyte elastase, resulting in reduced pain behaviors associated with conditions like cancer and diabetes . This highlights its potential as a novel analgesic.

1.3. Skin Health and Cosmeceuticals

Due to its anti-inflammatory properties, this compound is being investigated for use in skincare formulations aimed at combating aging and skin diseases. Its ability to inhibit enzymes such as collagenase makes it a candidate for enhancing skin elasticity and reducing wrinkles .

2.1. Drug Delivery Systems

This compound has been incorporated into polymer-based drug delivery systems to enhance bioavailability and control the release of therapeutic agents. Studies have shown that this compound conjugates can improve the pharmacokinetics of poorly soluble drugs, making it a valuable component in developing effective drug formulations .

2.2. Solid Dispersion Techniques

Research utilizing solid dispersion techniques has demonstrated that this compound can enhance the solubility and absorption of various drugs, such as domperidone, thus improving their therapeutic efficacy when administered orally .

Research Findings and Case Studies

Application AreaStudy ReferenceKey Findings
Cancer Therapy Significant reduction in cancer cell viability
Pain Management Reduced pain behaviors in neuropathic models
Skin Health Inhibition of collagenase; potential anti-aging
Drug Delivery Improved bioavailability of poorly soluble drugs
Solid Dispersion Enhanced absorption of domperidone

Mechanism of Action

Elastatinal exerts its effects by forming a covalent bond with the active site serine residue of elastase. This interaction blocks the enzyme’s catalytic activity, preventing the breakdown of elastin and other substrates. The inhibition is irreversible, meaning that the enzyme remains inactive even after the inhibitor is removed .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C21H36N8O7 (MW: 512.6)
  • Inhibitory Activity: Ki = 0.21 µM for porcine pancreatic elastase IC50 = 31.9 µg/mL for human neutrophil elastase release inhibition No inhibition of human leukocyte chymotrypsin-like protease or metalloproteases (e.g., skin fibroblast-derived elastase) .

Elastatinal is widely used in research to study inflammatory diseases, neuropathic pain, and viral protease mechanisms .

Chymostatin

  • Target : Chymotrypsin-like proteases (e.g., human leukocyte chymotrypsin).
  • Potency: Ki = 0.14 µM for human leukocyte chymotrypsin-like protease . No significant inhibition of elastases.
  • Applications : Used to study chymotrypsin-mediated pathways in inflammation and cancer .

Key Difference: While both this compound and chymostatin are peptide aldehydes, they target distinct protease families.

Leupeptin

  • Target : Thiol proteases (e.g., cathepsin B) and trypsin-like serine proteases.
  • Potency: IC50 = 10–100 µM for cathepsin B . No inhibition of elastases or metalloproteases .
  • Applications : Investigated in neurodegenerative diseases and apoptosis .

Key Difference : Leupeptin’s broad-spectrum inhibition contrasts with this compound’s specificity for elastases.

Antipain

  • Target : Papain-family cysteine proteases and trypsin-like serine proteases.
  • Potency :
    • IC50 = 5 µM for papain .
    • Minimal effect on elastases or metalloproteases.
  • Applications : Used to study protease roles in viral entry and tumor metastasis .

Key Difference : Antipain’s dual inhibition of cysteine and serine proteases differs from this compound’s exclusive elastase targeting.

Pepstatin

  • Target : Carboxyl proteases (e.g., pepsin, cathepsin D).
  • Potency: Ki = 0.1–1 nM for pepsin . No activity against serine or metalloproteases.
  • Applications : Critical in studying lysosomal proteases and Alzheimer’s disease .

Key Difference : Pepstatin’s focus on carboxyl proteases highlights the diversity of protease inhibitor mechanisms compared to this compound.

Comparative Data Table

Compound Target Protease Class Ki/IC50 Selectivity Key Applications
This compound Serine (Elastases) 0.21 µM (pancreatic) No effect on metallo-/thiol proteases Neuropathic pain, inflammation
Chymostatin Chymotrypsin-like 0.14 µM No elastase inhibition Cancer, inflammation
Leupeptin Thiol/Serine 10–100 µM Broad-spectrum Neurodegeneration
Antipain Cysteine/Serine 5 µM Dual inhibition Viral entry, metastasis
Pepstatin Carboxyl 0.1–1 nM Highly specific Lysosomal disorders

Mechanistic and Functional Insights

  • Elastase Specificity: this compound is more potent against pancreatic elastase (Ki = 0.21 µM) than human leukocyte elastase (IC50 = 31.9 µg/mL) due to structural differences in the active sites of these enzymes .
  • Biosynthetic Origin: this compound shares a biosynthetic pathway with other peptide aldehydes (e.g., antipain, chymostatin), which are produced by Actinomycetes via thioester reductase-containing gene clusters .
  • Therapeutic Potential: In neuropathic pain models, this compound reduced mechanical allodynia and thermal hyperalgesia at doses of 10–30 mg/kg, comparable to SSR-69701 (a synthetic elastase inhibitor) . However, its poor bioavailability limits clinical use .

Limitations and Controversies

  • Species-Specific Efficacy : this compound’s weak inhibition of human leukocyte elastase (vs. porcine) raises questions about its relevance in human disease models .
  • Off-Target Effects: At high concentrations (>50 µg/mL), this compound may nonspecifically inhibit other serine proteases, necessitating careful dose optimization .

Biological Activity

Elastatinal is a potent elastase inhibitor derived from microbial sources, primarily known for its selective inhibition of various serine proteases, particularly elastases. This compound has garnered attention in biomedical research due to its implications in various physiological and pathological processes, including inflammation, tumor growth, and tissue remodeling.

This compound functions by binding to the active site of elastase enzymes, thereby preventing substrate access and subsequent proteolytic activity. This inhibition is crucial in contexts where excessive elastase activity can lead to tissue damage and inflammatory responses. Studies have shown that this compound effectively inhibits human leukocyte elastase (HNE) and porcine pancreatic elastase (PPE), although its potency varies among different elastases.

Inhibition Profile

Enzyme TypeInhibition Potency
Human Leukocyte Elastase (HNE)Weaker inhibition
Porcine Pancreatic Elastase (PPE)Strong inhibition
Bovine Alpha-ChymotrypsinModerate inhibition

Research indicates that this compound's inhibitory effects are more pronounced on PPE than on HNE, suggesting a selective profile that could be leveraged in therapeutic applications .

Biological Effects

This compound's biological activity extends beyond mere enzyme inhibition; it plays a significant role in modulating cellular responses:

  • Anti-inflammatory Effects : By inhibiting elastase activity, this compound reduces the release of pro-inflammatory mediators, which can mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
  • Tumor Growth Inhibition : The compound has been implicated in the inhibition of angiogenesis through its effects on endostatin generation. Endostatin, a fragment derived from collagen XVIII, is known for its anti-angiogenic properties. This compound has been shown to block the cleavage of recombinant NC1 to endostatin, thus influencing tumor growth dynamics .
  • Mucin Secretion Modulation : this compound also impacts mucin secretion from bronchial epithelial cells, which is critical in respiratory health. Studies have demonstrated that HNE induces mucin secretion, which can be inhibited by this compound, highlighting its potential in managing respiratory conditions .

Case Studies and Research Findings

Several studies have explored the effects of this compound in both in vitro and in vivo settings:

  • Inhibition of Mucin Secretion : A study demonstrated that HNE exposure led to a significant increase in mucin secretion from human bronchial epithelial cells. This response was attenuated by this compound, indicating its potential role in treating mucus hypersecretion disorders .
  • Tumor Growth Dynamics : Research involving EOMA cells showed that this compound inhibited the cleavage of NC1 to endostatin. This finding underscores the compound's role in modulating tumor microenvironments and angiogenesis .
  • Inflammatory Response Modulation : In models of lung inflammation, this compound administration reduced neutrophil infiltration and cytokine release, supporting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers measure Elastatinal’s inhibitory activity against elastase in vitro?

  • Methodological Answer: Use a spectrophotometric assay to monitor elastase activity by measuring the hydrolysis of a synthetic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) at 410 nm. Include controls for non-enzymatic hydrolysis and validate results with a reference inhibitor (e.g., AAPV-CMK). Normalize activity using protein quantification methods like the Folin phenol reagent . For reproducibility, document buffer pH, temperature, and enzyme-substrate incubation times per Laemmli’s protocols for protein stability .

Q. What protocols ensure this compound’s purity and structural integrity in experimental setups?

  • Methodological Answer: Employ reversed-phase HPLC with a C18 column and UV detection (220–280 nm) to assess purity. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For novel batches, compare retention times and spectral data with established standards. Detailed protocols should align with analytical chemistry guidelines, including solvent gradients and calibration curves .

Q. How should researchers design dose-response experiments to determine this compound’s IC50 accurately?

  • Methodological Answer: Use a logarithmic dilution series (e.g., 0.1–100 µM) of this compound, testing each concentration in triplicate. Calculate IC50 via nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model). Control for solvent effects (e.g., DMSO ≤1%) and validate with positive/negative controls. Statistical analysis must include confidence intervals and goodness-of-fit metrics (R²) .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibitory kinetics across studies be resolved?

  • Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., enzyme sources, assay buffers, or substrate specificity). Replicate key studies under standardized conditions, controlling for pH (8.0–8.5), ionic strength, and temperature (25–37°C). Use meta-analysis to pool data and assess heterogeneity (I² statistic). For unresolved conflicts, propose mechanistic studies (e.g., X-ray crystallography of enzyme-inhibitor complexes) .

Q. What strategies optimize this compound’s bioavailability in cell-based assays without compromising inhibitory efficacy?

  • Methodological Answer: Test solubility enhancers (e.g., cyclodextrins or liposomal formulations) and evaluate cytotoxicity via MTT assays. Use LC-MS/MS to quantify intracellular this compound levels and correlate with elastase inhibition. For tissue-specific delivery, employ fluorescently tagged analogs and confocal microscopy to track cellular uptake .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

  • Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways altered by this compound. Validate hits with siRNA knockdown or CRISPR-Cas9 gene editing. Use bioinformatics tools (STRING DB, KEGG) for network analysis. For translational relevance, compare results across in vitro (cell lines) and in vivo (animal models) systems .

Q. What in silico methods complement experimental studies of this compound’s binding mechanism?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding poses in elastase’s active site. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100+ ns. Calculate binding free energies (MM-PBSA) and compare with mutagenesis data. Cross-reference computational predictions with kinetic assays (kcat/KM changes) .

Q. Experimental Design & Data Analysis

Q. How should researchers control for batch-to-batch variability in synthetic this compound?

  • Methodological Answer: Implement quality control (QC) checks for each synthesis batch:

  • Purity: ≥95% by HPLC.
  • Identity: HRMS (m/z ± 2 ppm) and ¹H/¹³C NMR match literature.
  • Bioactivity: Standardized elastase inhibition assay (IC50 within ±10% of historical data).
    Document QC results in supplementary materials per Beilstein Journal guidelines .

Q. What statistical frameworks are appropriate for time-dependent inhibition studies of this compound?

  • Methodological Answer: Use progress curve analysis (PCA) with equations modeling time-dependent inhibition (e.g., Morrison’s tight-binding model). Fit data using nonlinear least-squares algorithms (e.g., MATLAB’s lsqnonlin). Report parameters like kon/koff and Ki with 95% confidence intervals. Address autocorrelation in time-series data via Durbin-Watson tests .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Data: Deposit raw spectra, kinetic curves, and simulation trajectories in public repositories (e.g., Zenodo).
  • Code: Share analysis scripts (Python/R) on GitHub with version control.
  • Methods: Detail instrument models, software versions, and reagent LOT numbers in supplementary files .

Properties

CAS No.

51798-45-9

Molecular Formula

C21H36N8O7

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1

InChI Key

IJWCGVPEDDQUDE-YGJAXBLXSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Isomeric SMILES

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Elastatinal;  EINECS 257-426-7;  BRN 0873543;  BRN-0873543;  BRN0873543; 

Origin of Product

United States

Retrosynthesis Analysis

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